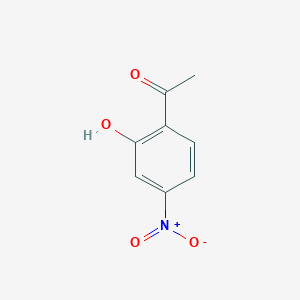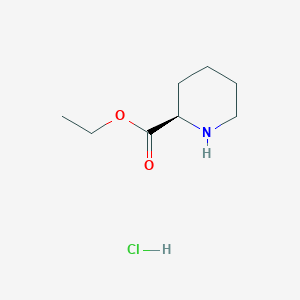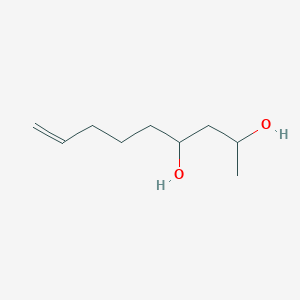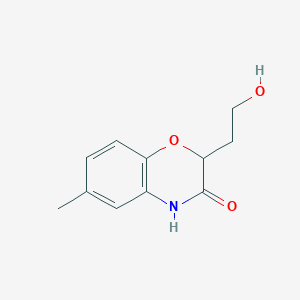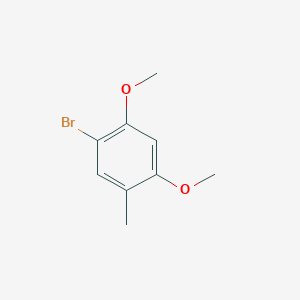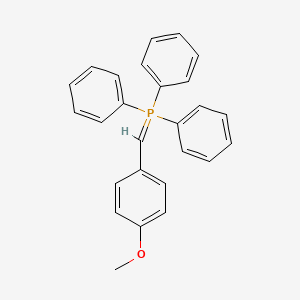
4-Methoxybenzylidene triphenylphosphorane
Descripción general
Descripción
4-Methoxybenzylidene triphenylphosphorane is a chemical compound with the molecular formula C26H23OP . It has been used in the synthesis of zinc (II) complexes .
Synthesis Analysis
The synthesis of compounds related to 4-Methoxybenzylidene triphenylphosphorane has been reported in the literature. For instance, two novel zinc (II) complexes containing 4-methoxybenzylidene moieties have been synthesized and characterized . Another study reported the synthesis of (E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide by reacting thiosemicarbazide with 2-hydorxy-3-methoxybenzaldehyde in dry ethanol .Molecular Structure Analysis
The molecular structure of 4-Methoxybenzylidene triphenylphosphorane is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methoxybenzylidene group . The structure of related compounds, such as zinc (II) complexes containing 4-methoxybenzylidene moieties, has been determined using infrared spectroscopy and single-crystal X-ray diffraction .Aplicaciones Científicas De Investigación
Wittig Reaction in Organic Synthesis
4-Methoxybenzylidene triphenylphosphorane has been utilized in the Wittig reaction, a widely recognized process in organic chemistry. For instance, in a study by Schubert and Fischer (1973), the compound reacted with benzaldehyde to form α-methoxystilbene and triphenylphosphine oxide. This reaction is significant for synthesizing various organic compounds, demonstrating the versatility of 4-methoxybenzylidene triphenylphosphorane in organic synthesis (Schubert & Fischer, 1973).
Synthesis of Oligoribonucleotides
Another notable application is in the synthesis of oligoribonucleotides. Takaku and Kamaike (1982) reported the use of a 4-methoxybenzyl group, introduced directly to the 2′-hydroxyl group of adenosine, in the synthesis of oligoribonucleotides via the phosphotriester approach. This application underlines the potential of 4-methoxybenzylidene triphenylphosphorane in nucleotide chemistry and its relevance in molecular biology studies (Takaku & Kamaike, 1982).
Phosphate-Oxygen and Nitrogen Donor Interaction
The compound has been studied for its role in phosphate-oxygen and nitrogen donor interactions, which are important in understanding enzyme mechanisms. Timosheva et al. (2004) investigated the interaction leading to atrane formation in phosphate and oxyphosphorane compositions, providing insights into phosphoryl transfer enzymes (Timosheva et al., 2004).
Liquid Crystal Research
In the field of liquid crystals, the rotational viscosity of nematic liquid crystals including compounds like 4-methoxybenzylidene has been measured, as noted by Kneppe, Schneider, and Sharma (1982). This research contributes to the understanding of the physical properties of liquid crystals, which are critical in the development of electronic displays and other technologies (Kneppe, Schneider, & Sharma, 1982).
Synthesis of Novel Organic Compounds
Moreover, 4-methoxybenzylidene triphenylphosphorane has been used in the synthesis of novel organic compounds. For instance, Xu, Flavin, and Xu (1996) utilized Wittig reagents including this compound in the synthesis of alpha,beta-unsaturated phosphonates, showcasing its role in the creation of diverse organic molecules (Xu, Flavin, & Xu, 1996).
Spectroscopic Studies
Karami (2008) conducted spectroscopic studies of palladium(II) and silver(I) complexes involving 4-methoxybenzylidene triphenylphosphorane. Such studies are essential for understanding the chemical properties and potential applications of these complexes in various fields, including catalysis and material science (Karami, 2008).
Safety And Hazards
Direcciones Futuras
Research on 4-Methoxybenzylidene triphenylphosphorane and related compounds is ongoing. Recent studies have investigated the phase transitions of liquid crystals like N-(4-methoxybenzylidene)-4-butylaniline (MBBA) confined within porous silica materials . Such research could lead to new applications in the field of materials science.
Propiedades
IUPAC Name |
(4-methoxyphenyl)methylidene-triphenyl-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23OP/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXTNDORACTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378612 | |
| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzylidene triphenylphosphorane | |
CAS RN |
21960-26-9 | |
| Record name | 4-METHOXYBENZYLIDENE TRIPHENYLPHOSPHORANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Benzyl-2,8-diazadispiro[3.1.36.14]decane](/img/structure/B3031185.png)

